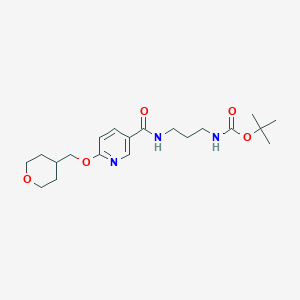

tert-butyl (3-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamido)propyl)carbamate

Description

This compound is a carbamate derivative featuring a tert-butyl-protected amine group, a propyl linker, a nicotinamide moiety, and a tetrahydro-2H-pyran-4-yl methoxy substituent. The tert-butyl carbamate (Boc) group serves as a protective moiety for the primary amine, enabling selective reactivity during synthetic steps .

Properties

IUPAC Name |

tert-butyl N-[3-[[6-(oxan-4-ylmethoxy)pyridine-3-carbonyl]amino]propyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N3O5/c1-20(2,3)28-19(25)22-10-4-9-21-18(24)16-5-6-17(23-13-16)27-14-15-7-11-26-12-8-15/h5-6,13,15H,4,7-12,14H2,1-3H3,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCVAZNKBTZENSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCNC(=O)C1=CN=C(C=C1)OCC2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamido)propyl)carbamate typically involves multiple steps:

Formation of the Nicotinamido Intermediate: The nicotinamido group is synthesized through the reaction of nicotinic acid with an amine under dehydrating conditions.

Introduction of the Tetrahydro-2H-pyran-4-yl Moiety: This step involves the protection of a hydroxyl group using tetrahydro-2H-pyran, forming a tetrahydropyranyl ether.

Coupling Reaction: The nicotinamido intermediate is then coupled with the tetrahydropyranyl ether under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Formation of the Carbamate Group: Finally, the tert-butyl carbamate group is introduced through the reaction of the amine with tert-butyl chloroformate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and stringent purification processes such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydropyranyl moiety, leading to the formation of lactones or other oxidized derivatives.

Reduction: Reduction reactions can target the nicotinamido group, potentially converting it to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate group, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO4 (potassium permanganate).

Reduction: Reducing agents such as LiAlH4 (lithium aluminium hydride) and NaBH4 (sodium borohydride) are typically used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Formation of lactones or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted carbamates or ethers.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of tert-butyl (3-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamido)propyl)carbamate involves several key steps:

- Starting Materials : The synthesis typically begins with readily available nicotinamide derivatives and tetrahydro-2H-pyran compounds.

- Reaction Conditions : Utilizing standard coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide), the reaction proceeds under mild conditions to form the desired carbamate structure.

The final product is characterized using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm its identity and purity.

Antimalarial Activity

Research has indicated that compounds similar to this compound exhibit significant antimalarial properties. A study focused on a library of pyran derivatives demonstrated that certain analogs displayed potent activity against Plasmodium falciparum, with IC50 values below 10 μM, indicating strong efficacy against malaria parasites .

Anti-tuberculosis Activity

In addition to its antimalarial effects, the compound has shown promise in combating tuberculosis. The structural modifications of pyran derivatives were evaluated for their activity against Mycobacterium tuberculosis, leading to the identification of several compounds with promising anti-tubercular activity . The mechanism of action is believed to involve inhibition of critical metabolic pathways in the bacteria.

Case Study: Antimalarial Efficacy

A recent study synthesized a series of pyran derivatives, including this compound, and tested them against various strains of Plasmodium falciparum. The findings revealed that certain derivatives exhibited IC50 values significantly lower than those of standard antimalarial drugs, suggesting potential for development into new treatments .

Case Study: Anti-tuberculosis Potential

Another investigation assessed the anti-tuberculosis activity of related compounds, revealing that some exhibited remarkable potency against resistant strains of Mycobacterium tuberculosis. The study highlighted the importance of structural modifications in enhancing bioactivity and selectivity towards bacterial targets .

Mechanism of Action

The mechanism of action of tert-butyl (3-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamido)propyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The nicotinamido group can mimic the structure of NAD, allowing the compound to bind to NAD-dependent enzymes and inhibit their activity. This inhibition can affect various metabolic pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural and Functional Analogues from Literature

Key Comparative Insights

Core Heterocycle Diversity: The target compound’s nicotinamide core differentiates it from pyrido[2,3-d]pyrimidinones (kinase inhibitors, ), purines (NNMT inhibitors, ), and benzimidazolones (8-Oxo targets, ). Nicotinamide derivatives are often associated with metabolic regulation or NAD+-dependent pathways, suggesting distinct therapeutic applications.

Substituent Effects :

- The THP-methoxy group in the target compound likely improves solubility and bioavailability compared to hydrophobic groups like benzyloxy (in C-glycosides, ) or trifluoromethyl (in antiplasmodial naphthoates, ).

- The Boc-protected propylamide linker is structurally analogous to intermediates in antiplasmodial and NNMT inhibitor syntheses, indicating versatility in medicinal chemistry.

Synthetic Methodologies: The target compound’s synthesis likely parallels procedures for Boc-protected intermediates, such as alkylation (e.g., tert-butyl (3-bromopropyl)carbamate in ) or amide coupling (e.g., tert-butyl (3-aminopropyl)carbamate in ).

Biological Implications: Unlike pyrido[2,3-d]pyrimidinones (kinase inhibitors, ) or purine derivatives (NNMT inhibitors, ), the target compound’s nicotinamide moiety may target metabolic enzymes or sirtuins.

Data Tables

Table 1: Physicochemical Properties (Inferred)

Biological Activity

Tert-butyl (3-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamido)propyl)carbamate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a tert-butyl group, a tetrahydro-2H-pyran moiety, and a nicotinamido group, which may contribute to its biological properties. The molecular formula and weight are essential for understanding its pharmacokinetics and interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈N₂O₃ |

| Molecular Weight | 250.29 g/mol |

| CAS Number | 1707290-11-6 |

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures exhibit:

- Antimicrobial Activity : The presence of the nicotinamido group suggests potential efficacy against bacterial infections.

- Antiparasitic Effects : Similar compounds have shown activity against Plasmodium falciparum (malaria) and Leishmania donovani (leishmaniasis) .

Efficacy Against Pathogens

A series of studies have evaluated the activity of related compounds against various pathogens. For instance, the following findings highlight the potential of structurally similar compounds:

- Antimalarial Activity : Compounds in the same class demonstrated IC50 values ranging from 1.5 to 48 μM against P. falciparum .

- Anti-Tuberculosis Activity : While some related compounds exhibited moderate activity against Mycobacterium tuberculosis, the specific compound requires further investigation to establish similar efficacy .

Case Studies

Several case studies provide insight into the biological activity of related compounds:

- Study on Antimicrobial Properties :

- Evaluation Against Tropical Diseases :

Summary of Biological Activity

The biological activity of this compound appears to be multifaceted, with potential applications in treating infectious diseases. However, further research is necessary to elucidate its mechanisms fully and establish clinical relevance.

Q & A

Q. What are the key synthetic steps and the role of the Boc protecting group in synthesizing this compound?

The synthesis involves sequential protection, coupling, and deprotection steps. The Boc (tert-butoxycarbonyl) group is introduced to protect the amine functionality during reactive transformations. For example, in Step 3 of , Boc₂O is added to 4-(aminomethyl)tetrahydro-2H-pyran-4-amine under inert conditions at -78°C to form a stable intermediate. The Boc group is later removed under acidic or thermal conditions, enabling further functionalization. Critical steps include pH adjustment during workup (e.g., using 1 M HCl and NaOH) and purification via column chromatography .

Q. Which spectroscopic techniques are essential for structural confirmation?

- NMR Spectroscopy : Used to confirm regiochemistry and Boc group integrity. For instance, tert-butyl protons typically resonate as a singlet at ~1.4 ppm in ¹H NMR .

- Mass Spectrometry (MS) : ESI+ MS (e.g., m/z 469 [M+H]⁺ in ) verifies molecular weight and fragmentation patterns.

- IR Spectroscopy : Detects carbamate C=O stretches (~1690–1740 cm⁻¹) .

Q. What safety precautions are critical when handling intermediates?

- Use inert atmospheres (N₂/Ar) for air-sensitive reagents (e.g., CuI and Pd catalysts in Step 5, ).

- Avoid inhalation of volatile solvents (THF, DCM) and wear nitrile gloves to prevent skin contact with amines or iodinated intermediates (refer to SDS in ).

- Quench exothermic reactions (e.g., Boc deprotection) under controlled conditions .

Advanced Research Questions

Q. How can coupling reactions with nicotinamide derivatives be optimized for yield and purity?

- Catalyst Selection : Use Pd(PPh₃)₂Cl₂ (Step 5, ) for Sonogashira-type couplings, ensuring rigorous exclusion of oxygen to prevent catalyst deactivation.

- Solvent and Base : DMAc with NaHCO₃ (Step 4, ) enhances solubility of polar intermediates.

- Temperature Control : Heating to 80°C accelerates aryl amination but requires monitoring to avoid side reactions (e.g., over-iodination) .

Q. How do conformational studies inform reaction design for carbamate derivatives?

NMR studies () reveal that the tetrahydropyran ring adopts a chair conformation, influencing steric accessibility during nucleophilic attacks. Computational modeling (e.g., DFT) can predict regioselectivity in reactions involving the nicotinamide moiety .

Q. What strategies resolve discrepancies in reaction yields between synthetic steps?

- Step 3 vs. Step 4 ( ) : Lower yields in Step 4 (46% vs. 53% in Step 3) may arise from incomplete coupling or byproduct formation. Optimize stoichiometry (e.g., excess 2-chloro-5-iodopyrimidine) and use TLC monitoring to identify unreacted starting materials.

- Purification : Replace standard column chromatography with preparative HPLC for polar intermediates .

Q. How can photoredox catalysis expand functionalization routes for this compound?

Tert-butyl carbamates participate in photocatalyzed amination (). For example, under blue LED irradiation with [Ir(ppy)₃], the compound could undergo C–H activation at the pyridine ring, enabling late-stage diversification without Boc deprotection .

Q. What analytical methods validate batch-to-batch reproducibility?

- HPLC-PDA : Monitor purity (>98%) using C18 columns and gradient elution (e.g., water/acetonitrile + 0.1% TFA).

- Elemental Analysis : Confirm C/H/N ratios within ±0.4% of theoretical values.

- X-ray Crystallography : Resolve ambiguous NOE correlations in NMR (e.g., diastereomeric mixtures) .

Contradiction Analysis

Q. Why do Boc-protection steps show variable efficiency in different studies?

Conflicting yields (e.g., 53% in Step 3 vs. 46% in Step 4, ) may stem from:

- Substrate Steric Effects : Bulky tetrahydropyran groups hinder Boc₂O accessibility.

- Temperature Sensitivity : Low-temperature (-78°C) reactions minimize side reactions but require precise control.

- Workup pH : Over-acidification during aqueous extraction can hydrolyze Boc groups prematurely. Validate pH with litmus paper at each stage .

Application-Oriented Questions

Q. How can structural features of this compound be leveraged in drug design?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.